molecular formula C15H15FN4S B3137669 6-[(3-fluorophenyl)methyl]-5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439111-27-0

6-[(3-fluorophenyl)methyl]-5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3137669
CAS No.: 439111-27-0
M. Wt: 302.4 g/mol
InChI Key: XEEHUINLYRROBE-UHFFFAOYSA-N
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Description

6-[(3-fluorophenyl)methyl]-5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a fluorophenylmethyl group, dimethyl groups, and a methylsulfanyl group

Biochemical Analysis

Biochemical Properties

6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . This interaction is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.

Cellular Effects

The effects of 6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death . This effect is mediated through the inhibition of CDK2, which disrupts the normal progression of the cell cycle. Additionally, the compound has been shown to influence cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation . By inhibiting this pathway, the compound can reduce cell viability and promote apoptosis.

Molecular Mechanism

At the molecular level, 6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the transfer of phosphate groups to target proteins . This inhibition leads to the accumulation of hypophosphorylated retinoblastoma protein (Rb), which in turn inhibits the activity of E2F transcription factors necessary for the expression of genes involved in DNA synthesis and cell cycle progression . Additionally, the compound may induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The effects may diminish over time due to the development of resistance mechanisms or adaptive cellular responses.

Dosage Effects in Animal Models

In animal models, the effects of 6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound exhibits a dose-dependent response, with a threshold effect observed at intermediate doses where the therapeutic benefits are maximized while minimizing adverse effects .

Metabolic Pathways

6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are subsequently excreted in the urine . The metabolic pathways involve the hydroxylation of the methylsulfanyl group and the demethylation of the dimethyl groups . These metabolic transformations can influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, 6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in various cellular compartments, including the cytoplasm and nucleus . Transporters such as P-glycoprotein may also play a role in the efflux of the compound from cells, affecting its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of 6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to reach the nucleus to inhibit CDK2 and exert its effects on cell cycle progression . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and function by altering its interaction with cellular proteins and targeting signals .

Preparation Methods

The synthesis of 6-[(3-fluorophenyl)methyl]-5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may begin with the preparation of a suitable hydrazine derivative, which is then reacted with an appropriate aldehyde or ketone to form the triazole ring.

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

6-[(3-fluorophenyl)methyl]-5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes a variety of chemical reactions due to the presence of multiple functional groups. Some of the common types of reactions include:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The triazole ring can undergo reduction under specific conditions to form a dihydrotriazole derivative.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

When compared to other similar compounds, 6-[(3-fluorophenyl)methyl]-5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:

Properties

IUPAC Name

6-[(3-fluorophenyl)methyl]-5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4S/c1-9-13(8-11-5-4-6-12(16)7-11)10(2)20-14(17-9)18-15(19-20)21-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEHUINLYRROBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)SC)C)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126770
Record name 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439111-27-0
Record name 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439111-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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